![molecular formula C14H12O2 B1370227 3-Methyl-4-phenoxybenzaldehyde CAS No. 191284-77-2](/img/structure/B1370227.png)
3-Methyl-4-phenoxybenzaldehyde
Overview
Description
Synthesis Analysis
3-Methyl-4-phenoxybenzaldehyde can serve as a valuable intermediate in the preparation of drugs and fragrance compounds through the selective oxidation of aromatic methyl groups. The catalytic oxidation process, often challenging due to the tendency to proceed to carboxylic acid derivatives, can be facilitated by copper-containing enzymes or bioinspired systems for the selective production of aromatic aldehyde functional groups.
Molecular Structure Analysis
The molecular formula of 3-Methyl-4-phenoxybenzaldehyde is C14H12O2 . Its chemical structure consists of a benzene ring with an aldehyde group attached to the 3rd and 4th carbon atoms.
Chemical Reactions Analysis
3-Methyl-4-phenoxybenzaldehyde can serve as a valuable intermediate in the preparation of drugs and fragrance compounds through the selective oxidation of aromatic methyl groups. Schiff base compound synthesis involving 3-Methyl-4-phenoxybenzaldehyde derivatives is significant in biological research. These compounds are synthesized and evaluated for antioxidant, enzyme inhibition, and antimicrobial properties.
Physical And Chemical Properties Analysis
3-Methyl-4-phenoxybenzaldehyde is a clear light yellow to amber liquid, insoluble in water, soluble in alcohol, benzene, toluene and other organic solvents . Its molecular weight is 212.24 g/mol .
Scientific Research Applications
Bioremediation of Contaminated Environments
- Summary of the Application : 3-Methyl-4-phenoxybenzaldehyde is a major intermediate metabolite in the microbial degradation of synthetic pyrethroid insecticides . These insecticides have been used extensively indoors, leading to an increase in the number of people reported to have detected residues of pyrethroids and their metabolites in body fluids .
- Methods of Application or Experimental Procedures : Microorganisms such as Staphylococcus succinus HLJ-10 have been reported to degrade synthetic pyrethroids through the cleavage of ester bonds and diaryl bonds, producing 3-phenoxybenzoic acid, 3-phenoxybenzaldehyde, and α-hyroxy-3-phenoxybenzeneacetonitrile .
- Results or Outcomes : The microbial degradation of pyrethroids has been reported frequently in the past 30 years . This degradation process has potential applications for the bioremediation of environments contaminated with synthetic pyrethroids .
Safety And Hazards
3-Methyl-4-phenoxybenzaldehyde is harmful if swallowed and fatal if inhaled . It causes skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .
properties
IUPAC Name |
3-methyl-4-phenoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-11-9-12(10-15)7-8-14(11)16-13-5-3-2-4-6-13/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBKPCXRRZVODH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-phenoxybenzaldehyde | |
CAS RN |
191284-77-2 | |
Record name | 3-methyl-4-phenoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.